4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromen-7-yl moiety with a thiazolyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps. One common approach is the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid with N,N’-carbonyldiimidazole . The resulting intermediate is then reacted with thiazolyl amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The chromen-7-yl moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The chromen-7-yl moiety is known to interact with enzymes and receptors, modulating their activity. The thiazolyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is unique due to its combination of a chromen-7-yl moiety with a thiazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3O5S/c1-12-9-18(25)27-15-10-13(4-5-14(12)15)26-11-17(24)20-6-2-3-16(23)22-19-21-7-8-28-19/h4-5,7-10H,2-3,6,11H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
RHGQLVJGMQYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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